molecular formula C12H13ClN4O2 B2521207 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 955975-45-8

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B2521207
CAS No.: 955975-45-8
M. Wt: 280.71
InChI Key: YHAKNBYCUAYSKP-UHFFFAOYSA-N
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Description

3-Pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a synthetic carbamate derivative featuring a pyridinylmethyl group linked via a carbamate bridge to a 5-chloro-1,3-dimethylpyrazole moiety. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly those targeting acetylcholinesterase or exhibiting pesticidal activity. The 5-chloro-1,3-dimethylpyrazole core is a common intermediate in drug synthesis, as seen in zolazepam precursors ().

Properties

IUPAC Name

pyridin-3-ylmethyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-8-10(11(13)17(2)16-8)15-12(18)19-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAKNBYCUAYSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1NC(=O)OCC2=CN=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-pyridinylmethanol with 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts or alternative solvents that are more environmentally friendly may be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases that are overactive in cancer cells, leading to reduced cell proliferation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Pyrinuron (Urea Derivative)
  • Structure : Urea, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)- (CAS 53558-25-1).
  • Key Differences :
    • Replaces the carbamate group with a urea linker.
    • Substitutes the 5-chloro-1,3-dimethylpyrazole with a 4-nitrophenyl group.
  • Properties :
    • High toxicity (oral rat LD₅₀: 12.3 mg/kg) due to irreversible enzyme inhibition ().
    • Prohibited in some countries, unlike the target carbamate, which lacks reported regulatory restrictions.
(b) Pyrifluquinazon (Quinazolinone Derivative)
  • Structure: 1-Acetyl-3,4-dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone.
  • Key Differences: Features a quinazolinone core instead of pyrazole. Contains a 3-pyridinylmethylamino group rather than a carbamate.
  • Applications : Used as an insecticide, highlighting the role of pyridinyl groups in pesticidal activity ().
(c) Parchem Carbamate Analogue (Pyrazole-Carbamate)
  • Structure: [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4).
  • Key Differences: Substitutes the 5-chloro-1,3-dimethylpyrazole with a 1-methyl-3-phenylpyrazole bearing a 4-methylphenoxy group. Retains the carbamate linker but alters substituent positions.
  • Synthesis : Likely synthesized via similar coupling methods (e.g., EDCI/HOBt-mediated reactions) as pyrazole derivatives in .

Pharmaceutical Precursors

(a) Zolazepam Intermediate (Ketone Derivative)
  • Structure: (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone ().
  • Key Differences :
    • Replaces the carbamate with a ketone group.
    • Lacks the pyridinylmethyl moiety.
  • Synthesis : Prepared via acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride, yielding 70% after optimization ().

Research Findings and Implications

  • Bioactivity : Carbamates generally exhibit lower acute toxicity than ureas (e.g., Pyrinuron) due to reversible binding, suggesting the target compound may have safer profiles ().
  • Structural Influence : The 5-chloro-1,3-dimethylpyrazole group enhances metabolic stability, as seen in veterinary tranquilizers (). Substitution with pyridinylmethyl may improve blood-brain barrier penetration.

Biological Activity

3-Pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14ClN3O2\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}_{3}\text{O}_{2}

Research indicates that compounds containing the pyrazole moiety, such as this compound, may exhibit a range of biological activities through various mechanisms:

  • Antiproliferative Activity : Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with structural similarities demonstrated submicromolar antiproliferative effects and modulated mTORC1 activity, leading to increased autophagy .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some derivatives have been evaluated for their ability to inhibit human recombinant alkaline phosphatase, suggesting potential applications in metabolic disorders .
  • Autophagy Modulation : Evidence suggests that the compound may influence autophagic processes by disrupting autophagic flux and affecting LC3-II clearance under various conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

StudyFindings
Synthesis and Characterization A study characterized various pyrazole derivatives and assessed their biological activities against cancer cell lines, noting significant antiproliferative effects .
Enzyme Activity Another research focused on the inhibition of alkaline phosphatase by pyrazole derivatives, indicating potential therapeutic uses in treating diseases associated with enzyme dysregulation .
Autophagy Studies Research highlighted the role of specific pyrazole compounds in modulating autophagy pathways, which are crucial for cellular homeostasis and cancer therapy .

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